3-Methylhippuric acid

Description

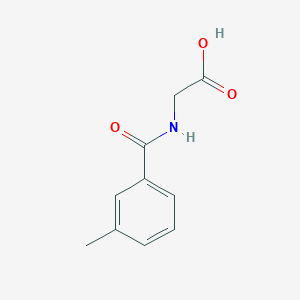

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-methylbenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7-3-2-4-8(5-7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKAKNMHEIJUKEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181579 | |

| Record name | 3-Methylhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | m-Methylhippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27115-49-7 | |

| Record name | 3-Methylhippuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27115-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylhippuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027115497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Methylhippuric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3-methylphenyl)formamido]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLHIPPURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W60W59C1G5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Metabolic Odyssey of 3-Methylhippuric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylhippuric acid is a key biomarker for exposure to the industrial solvent m-xylene (B151644). Its formation in the body follows a well-defined metabolic pathway involving oxidation and subsequent conjugation. This technical guide provides an in-depth exploration of this pathway, detailing the enzymatic processes, cellular locations, and quantitative aspects of its metabolism. Furthermore, it offers comprehensive experimental protocols for the analysis of this compound, equipping researchers with the necessary information for robust biomonitoring and toxicological studies.

Introduction

This compound, an N-acylglycine, is the primary urinary metabolite of m-xylene, a widely used aromatic hydrocarbon in various industrial applications.[1][2] The quantification of this compound in urine serves as a reliable indicator of recent exposure to m-xylene.[3][4] Understanding the metabolic intricacies of its formation is crucial for toxicological risk assessment, the development of therapeutic interventions for xylene poisoning, and the refinement of biomonitoring strategies in occupational and environmental health.

This guide delineates the metabolic journey from m-xylene to this compound, focusing on the core biochemical transformations and the enzymes that catalyze them.

The Metabolic Pathway of this compound

The biotransformation of m-xylene into this compound is a two-step process that primarily occurs in the liver.[5] The initial step involves the oxidation of the methyl group of m-xylene, followed by a conjugation reaction with the amino acid glycine (B1666218).

Step 1: Oxidation of m-Xylene to m-Toluic Acid

The first and rate-limiting step in the metabolism of m-xylene is the oxidation of one of its methyl groups to a carboxylic acid, forming m-toluic acid (3-methylbenzoic acid).[5] This reaction is catalyzed by the cytochrome P450 (CYP) mixed-function oxidase system, predominantly located in the endoplasmic reticulum of hepatocytes.[6]

Several CYP isozymes can metabolize xylenes, with studies pointing to CYP2E1 as a key player in the oxidation of m-xylene in humans.[6]

The overall reaction is as follows:

m-Xylene + O₂ + NADPH + H⁺ → m-Toluic Acid + H₂O + NADP⁺

Step 2: Glycine Conjugation of m-Toluic Acid

The second step involves the conjugation of the newly formed m-toluic acid with glycine. This is a detoxification reaction that increases the water solubility of the xenobiotic, facilitating its renal excretion.[7] This process takes place within the mitochondria of liver and kidney cells.[3][8]

The conjugation is a two-step enzymatic process. First, m-toluic acid is activated to its coenzyme A (CoA) thioester, m-toluoyl-CoA, by an acyl-CoA synthetase. Subsequently, the m-toluoyl group is transferred to glycine by the enzyme Glycine N-acyltransferase (GLYAT) .[1][9]

The reactions are as follows:

-

m-Toluic Acid + ATP + CoASH → m-Toluoyl-CoA + AMP + PPi

-

m-Toluoyl-CoA + Glycine → this compound + CoASH

The final product, this compound, is then transported out of the mitochondria and subsequently excreted in the urine.

Quantitative Data

The following tables summarize key quantitative data related to the metabolism of m-xylene and the excretion of this compound.

Table 1: Urinary Excretion of this compound after Controlled m-Xylene Exposure

| Exposure Concentration of m-Xylene (ppm) | Duration of Exposure (hours) | Mean Urinary this compound Concentration (g/g creatinine) | Reference |

| 100 | 4 | ~1.5 | [10] |

| 3.8 (geometric mean) | 8 | 17.8 mg/L (per ppm of xylene exposure) | [4] |

| 3.36 (mean) | Not specified | 1.3 (extrapolated for 100 ppm exposure) | [11] |

Table 2: Biomonitoring Data for Occupational Xylene Exposure

| Occupational Group | Mean Air Concentration of m-Xylene + p-Xylene (mg/m³) | Mean Urinary 3-MHA + 4-MHA Concentration (g/g creatinine) | Reference |

| Petrochemical Workers | 5.17 | 0.44 | [12] |

| Gas Station Workers | Not specified | 0.012 | [13] |

| Printing Industry Workers | 35.94 (m-xylene) | 0.19 (m+p-MHA) |

Experimental Protocols

The analysis of this compound in urine is a cornerstone of xylene exposure assessment. High-performance liquid chromatography (HPLC) is a commonly employed and robust method for its quantification.

Protocol for the Determination of this compound in Urine by HPLC

This protocol is a synthesized representation of methodologies described in the literature.

4.1.1. Materials and Reagents

-

This compound standard (Sigma-Aldrich or equivalent)

-

Hydrochloric acid (6N)

-

Sodium chloride

-

Ethyl acetate (B1210297) (HPLC grade)

-

Methanol (HPLC grade)

-

Tetrahydrofuran (HPLC grade)

-

Potassium phosphate (B84403) monobasic

-

Phosphoric acid

-

Synthetic urine (for calibration standards)

-

Deionized water (18 MΩ·cm)

-

Urine collection containers

-

15 mL borosilicate glass tubes with caps

-

Centrifuge

-

Nitrogen evaporator

-

HPLC system with UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

4.1.2. Sample Collection and Preparation

-

Collect urine samples at the end of a work shift.

-

Store samples at 4°C until analysis. For long-term storage, freeze at -20°C.

-

Thaw frozen samples completely before analysis.

-

Pipette 1.0 mL of urine into a 15 mL glass tube.

-

Add 80 µL of 6N HCl to acidify the sample.

-

Add 0.3 g of sodium chloride to saturate the solution.

-

Add 4.0 mL of ethyl acetate.

-

Vortex the tube for 2 minutes to extract the this compound into the organic phase.

-

Centrifuge at 4000 rpm for 6 minutes to separate the layers.

-

Transfer 200 µL of the upper ethyl acetate layer to a clean HPLC vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.

-

Reconstitute the residue in 200 µL of the HPLC mobile phase.

4.1.3. HPLC Analysis

-

Mobile Phase: Prepare a mobile phase consisting of 910 mL of 12 mM potassium phosphate buffer (pH adjusted to 2.0 with phosphoric acid), 45 mL of tetrahydrofuran, and 45 mL of methanol. Filter and degas the mobile phase before use.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Flow Rate: 1.5 mL/min.

-

Detection: UV at 216 nm.

-

Column Temperature: 48°C.

-

Injection Volume: 30 µL.

-

-

Calibration: Prepare a series of calibration standards of this compound in synthetic urine and process them in the same manner as the unknown samples. Construct a calibration curve by plotting the peak area against the concentration.

-

Quantification: Determine the concentration of this compound in the urine samples by interpolating their peak areas on the calibration curve. Results are typically normalized to creatinine (B1669602) concentration to account for urine dilution.

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound from m-xylene.

Experimental Workflow for this compound Analysis

Caption: Workflow for urinary this compound analysis.

Conclusion

The metabolic pathway of this compound is a critical process in the detoxification of m-xylene. This guide has provided a detailed overview of this pathway, from the initial cytochrome P450-mediated oxidation in the endoplasmic reticulum to the final glycine conjugation in the mitochondria. The presented quantitative data and experimental protocols offer valuable resources for researchers in toxicology, drug development, and occupational health. A deeper understanding of this metabolic route will continue to inform and improve the assessment and management of xylene exposure.

References

- 1. Kinetics of m-xylene in man: General features of absorption, distribution, biotransformation and excretion in repetitive inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics of m-xylene in man: Influence of intermittent physical exercise and changing environmental concentrations on kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Urinary methylhippuric acid isomer levels after occupational exposure to a xylene mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 6. Cytochrome P450 Enzyme Kinetics: Km and Vmax Determinations Using Metabolite Formation and Substrate Depletion Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Coexposure of man to m-xylene and methyl ethyl ketone. Kinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. johe.rums.ac.ir [johe.rums.ac.ir]

- 10. sid.ir [sid.ir]

- 11. brieflands.com [brieflands.com]

- 12. Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1. Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

3-Methylhippuric Acid: An In-depth Technical Guide to its Role as a Biomarker for Xylene Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylene, a widely utilized industrial solvent in various sectors including paint, rubber, and leather industries, poses potential health risks upon exposure. Monitoring occupational and environmental exposure to xylene is crucial for safeguarding human health. 3-Methylhippuric acid, a principal metabolite of xylene, has been established as a reliable biomarker for assessing xylene exposure. This technical guide provides a comprehensive overview of this compound as a biomarker, including its metabolic pathway, detailed experimental protocols for its quantification, and a summary of quantitative data from various studies.

Metabolic Pathway of Xylene to this compound

Upon inhalation or dermal absorption, xylene is primarily metabolized in the liver. The metabolic process involves the oxidation of one of the methyl groups of xylene to a carboxyl group, followed by conjugation with glycine (B1666218) to form methylhippuric acid, which is then excreted in the urine. Specifically, m-xylene (B151644) is metabolized to 3-methylbenzoic acid, which is then conjugated with glycine to form this compound. The presence and concentration of this compound in urine are directly correlated with the extent of xylene exposure.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the correlation between xylene exposure levels and urinary this compound concentrations.

Table 1: Correlation between Xylene Exposure and Urinary Methylhippuric Acid Levels in Paint Industry Workers

| 8-hour Time-Weighted Average (TWA) Xylene Exposure (mg/m³) | Median Urinary Methylhippuric Acid Excretion |

| 0 - 865 | 69 mg/m³ (median exposure) |

| 0 - 200 | A slightly higher linear correlation was observed in the amount of methylhippuric acid excreted over 24 hours compared to the excretion rate during the latter part of the work shift.[2] |

Table 2: Urinary Methylhippuric Acid Isomer Levels after Occupational Exposure to a Xylene Mixture

| Xylene Isomer | Geometric Mean Vapor Concentration (ppm) | Slope of Regression Line (mg/L per ppm) |

| o-Xylene | 0.8 | 17.1 |

| m-Xylene | 2.1 | 16.6 |

| p-Xylene | 0.9 | 21.3 |

| Total Xylenes (B1142099) | 3.8 | 17.8 |

This study of 121 male workers showed a linear relationship between the intensity of exposure to xylenes and the concentration of methylhippuric acid in urine.[1]

Table 3: Urinary Methylhippuric Acid in Printing Industry Workers

| Exposure Group | Mean Urinary o-MHA (g/g creatinine) | Mean Urinary m- & p-MHA (g/g creatinine) |

| Exposed (n=44) | 0.11 ± 0.01 | 0.19 ± 0.07 |

| Non-exposed (n=40) | Not detected | Not detected |

The study found a significant correlation between occupational exposure to xylene and the levels of its urinary metabolites.[3]

Table 4: Biological Exposure Indices (BEIs)

| Analyte | BEI |

| Methylhippuric acids in urine (end of shift) | 1.5 g/g creatinine |

The American Conference of Governmental Industrial Hygienists (ACGIH) has established this BEI for xylene.[4][5]

Experimental Protocols

Accurate quantification of this compound in urine is essential for reliable exposure assessment. The following are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) Method (Based on NIOSH Method 8301)

This method is widely used for the determination of hippuric and methylhippuric acids in urine.[4][6][7]

1. Sample Collection and Preparation:

-

Collect a spot urine sample (approximately 10 mL) at the end of a work shift.[8]

-

Add a few crystals of thymol (B1683141) as a preservative.

-

Store samples at 2-8°C for up to 4 weeks or at -20°C for longer periods.[9]

-

Prior to analysis, thaw the sample if frozen and mix well.

-

Pipette 1.0 mL of urine into a 15-mL glass tube.

-

Add 80 µL of 6 N HCl and 0.3 g of sodium chloride.

-

Add 4 mL of ethyl acetate (B1210297) and mix by rotation for 2 minutes.

-

Centrifuge at approximately 1000 x g for 5 minutes.

-

Transfer 200 µL of the upper organic layer to an HPLC vial and evaporate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the residue in 200 µL of the mobile phase.[10]

2. HPLC-UV Analysis:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of phosphate (B84403) buffer, methanol, and tetrahydrofuran (B95107) is often used. One example is 910 mL of 12 mM phosphate buffer (pH 2), 45 mL of tetrahydrofuran, and 45 mL of methanol.[10][11][12]

-

Injection Volume: 30 µL.[10]

3. Calibration:

-

Prepare calibration standards of 2-, 3-, and 4-methylhippuric acid in synthetic urine.

-

Process the standards in the same manner as the urine samples.

-

Construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography (GC) Method

An alternative method for the quantification of methylhippuric acids involves gas chromatography, often coupled with mass spectrometry (GC-MS).[13][14]

1. Sample Preparation and Derivatization:

-

Acidify the urine sample with hydrochloric acid.

-

Extract the methylhippuric acids with an organic solvent such as ethyl acetate.

-

Add an internal standard (e.g., heptadecanoic acid).

-

Evaporate the solvent to dryness.

-

Derivatize the acidic analytes to make them volatile for GC analysis. A common method is methylation using diazomethane (B1218177) to form methyl esters.[13][15] Another approach is silylation to form trimethylsilyl (B98337) derivatives.[14]

2. GC-MS Analysis:

-

Column: A capillary column suitable for separating the derivatized acids (e.g., DB-17).[14]

-

Carrier Gas: Helium or nitrogen.

-

Temperature Program: A programmed temperature ramp is used to separate the analytes.

-

Detection: Flame ionization detector (FID) or a mass spectrometer (MS) for higher specificity and sensitivity.

Conclusion

This compound serves as a robust and specific biomarker for monitoring xylene exposure in occupational and environmental settings. The well-established correlation between the concentration of this compound in urine and the level of xylene exposure allows for effective risk assessment and management. The analytical methods, particularly HPLC-UV, provide reliable and reproducible quantification. Consistent biological monitoring using these methods is essential for ensuring the safety of individuals working with or exposed to xylene.

References

- 1. Urinary methylhippuric acid isomer levels after occupational exposure to a xylene mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Correlation of xylene exposure and methyl hippuric acid excretion in urine among paint industry workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. cdc.gov [cdc.gov]

- 5. longdom.org [longdom.org]

- 6. Hippuric and Methyl Hippuric Acids in Urine (8301) - Wikisource, the free online library [en.wikisource.org]

- 7. Page:NIOSH Manual of Analytical Methods - 8301.pdf/1 - Wikisource, the free online library [en.wikisource.org]

- 8. chl.co.nz [chl.co.nz]

- 9. eurekakit.com [eurekakit.com]

- 10. jaehr.muk.ac.ir [jaehr.muk.ac.ir]

- 11. sid.ir [sid.ir]

- 12. researchgate.net [researchgate.net]

- 13. Measurement by gas chromatography of urinary hippuric acid and methylhippuric acid as indices of toluene and xylene exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous detection of hippuric acid and methylhippuric acid in urine by Empore disk and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of urinary hippuric and m-methylhippuric acids by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and chemical properties of 3-Methylhippuric acid.

An In-depth Technical Guide to 3-Methylhippuric Acid: Synthesis and Chemical Properties

Introduction

This compound (3-MHA), also known as N-(3-Methylbenzoyl)glycine or m-toluric acid, is an N-acylglycine and a significant secondary metabolite.[1][2][3] It is most notably recognized as a major biotransformation product of m-xylene (B151644), a common aromatic hydrocarbon solvent used extensively in industrial applications such as paints, adhesives, and gasoline.[4][5] Consequently, the quantification of this compound in urine serves as a crucial and reliable biomarker for monitoring occupational and environmental exposure to xylene.[6][7] Elevated levels of urinary 3-MHA indicate recent inhalation or dermal contact with m-xylene, reflecting the body's metabolic load of the solvent.[4][5] This guide provides a comprehensive overview of the chemical properties, synthesis, metabolic pathway, and analytical methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development and toxicology.

Chemical and Physical Properties

This compound is a white crystalline powder.[1] Its fundamental properties are summarized in Table 1. Understanding these characteristics is essential for its detection, quantification, and application in research settings.

| Property | Value | Source(s) |

| IUPAC Name | 2-[(3-methylbenzoyl)amino]acetic acid | [2] |

| Synonyms | m-Methylhippuric acid, N-(m-Toluoyl)glycine, m-Toluric acid | [2] |

| CAS Number | 27115-49-7 | [2] |

| Molecular Formula | C₁₀H₁₁NO₃ | [2] |

| Molecular Weight | 193.20 g/mol | [2] |

| Melting Point | 138-140 °C | [1] |

| Appearance | White crystalline powder | [1] |

| InChI Key | YKAKNMHEIJUKEX-UHFFFAOYSA-N | [8] |

| SMILES | CC1=CC(=CC=C1)C(=O)NCC(=O)O | [2] |

Spectroscopic Data

The structural elucidation and quantification of this compound rely on various spectroscopic techniques. Key data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are vital for its unambiguous identification.

| Spectroscopy | Data Highlights | Source(s) |

| ¹H NMR | Spectrum available in DMSO-d6. | [8][9] |

| ¹³C NMR | Spectrum and chemical shift data are available. | [10] |

| Mass Spectrometry | EI-MS Fragments (m/z): 119.0, 91.0, 65.0, 149.0 | [2] |

| Predicted CCS ([M+H]⁺): 140.5 Ų | [11] | |

| Infrared (IR) | FTIR spectrum in the condensed phase is available. | [12] |

Synthesis of this compound

The synthesis of this compound is analogous to the preparation of its parent compound, hippuric acid, typically achieved through a Schotten-Baumann reaction.[13][14] This involves the acylation of the amino acid glycine (B1666218) with 3-methylbenzoyl chloride in an alkaline medium.

Experimental Protocol: Laboratory Synthesis

This protocol describes the synthesis of this compound from glycine and 3-methylbenzoyl chloride.

Materials:

-

Glycine

-

3-Methylbenzoyl chloride (m-Toluoyl chloride)

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Concentrated Hydrochloric acid (HCl)

-

Deionized water

-

Ice

Procedure:

-

Dissolution: In a suitable flask, dissolve glycine in a 10% aqueous solution of sodium hydroxide.

-

Acylation: Cool the flask in an ice bath. Add 3-methylbenzoyl chloride to the solution in small portions while stirring vigorously. Maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, continue to stir the mixture for 1-2 hours at room temperature to ensure the reaction goes to completion. The reaction mixture should remain alkaline.

-

Acidification: Transfer the solution to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid with constant stirring until the solution is acidic to litmus (B1172312) paper (pH ~2-3).

-

Precipitation: A white precipitate of this compound will form upon acidification.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold deionized water to remove inorganic salts.

-

Recrystallization: Purify the crude product by recrystallization from hot water to obtain fine, white crystals of this compound.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

-

Characterization: Confirm the identity and purity of the final product using melting point determination and spectroscopic methods (NMR, IR, MS).

Synthesis Workflow Diagram

Caption: Laboratory synthesis workflow for this compound.

Biological Metabolism and Significance

This compound is not an endogenous compound but rather a metabolite of the industrial solvent m-xylene.[6] Its presence in urine is a direct indicator of exposure.

The metabolic conversion occurs primarily in the liver.[5] The pathway involves two main steps:

-

Oxidation: The methyl group of m-xylene is oxidized by cytochrome P450 enzymes to form 3-methylbenzyl alcohol, which is subsequently oxidized to 3-methylbenzoic acid (m-toluic acid).[6]

-

Conjugation: The resulting 3-methylbenzoic acid is then conjugated with the amino acid glycine to form this compound, which is water-soluble and readily excreted in the urine.[6][13]

This metabolic pathway is crucial for the detoxification and elimination of xylene from the body.[5]

Metabolic Pathway Diagram

Caption: Metabolic pathway of m-xylene to this compound.

Analytical Methodologies

The standard method for the quantification of this compound in biological samples, particularly urine, is High-Performance Liquid Chromatography (HPLC).[15][16] The NIOSH Method 8301 provides a detailed procedure for this analysis.

Experimental Protocol: NIOSH Method 8301 (Adapted for HPLC)

This protocol outlines the key steps for determining the concentration of this compound in urine.

Reagents & Equipment:

-

Urine sample preserved with thymol

-

Ethyl acetate (B1210297) (HPLC grade)

-

Hydrochloric acid (6N)

-

Sodium chloride

-

This compound standard

-

HPLC system with a suitable column (e.g., C18) and UV detector

-

Mobile Phase: Acetonitrile, distilled water, and glacial acetic acid mixture[15]

-

Centrifuge, vortex mixer

Procedure:

-

Sample Preparation:

-

To a 5 mL urine sample in a centrifuge tube, add sodium chloride to saturate the solution.

-

Acidify the sample by adding 0.5 mL of 6N HCl.

-

Add 5 mL of ethyl acetate to the tube.

-

-

Extraction:

-

Cap the tube and vortex or shake vigorously for 10 minutes to extract the methylhippuric acids into the ethyl acetate layer.

-

Centrifuge for 5 minutes to separate the layers.

-

-

Evaporation:

-

Carefully transfer the upper ethyl acetate layer to a clean tube.

-

Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.

-

-

Analysis:

-

Inject an aliquot (e.g., 10 µL) of the reconstituted sample into the HPLC system.

-

Detect the analyte using a UV detector at an appropriate wavelength.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of 3-MHA in the urine sample by comparing its peak area or height to the calibration curve. Results are often normalized to creatinine (B1669602) concentration.[15][16]

-

Note: In many HPLC systems, the 3-methyl and 4-methyl isomers of hippuric acid may co-elute.[15] Specific chromatographic conditions may be required for their separation.[16]

Analytical Workflow Diagram

Caption: Analytical workflow for this compound in urine.

Toxicology and Safety

This compound itself is considered a substance with low toxicity. However, it may cause skin and serious eye irritation, as well as respiratory irritation.[2][17] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling the compound.[17][18] Its primary significance in toxicology is not due to its own effects, but as an indicator of exposure to the parent compound, xylene, which can cause depression of the central nervous system, headaches, dizziness, and nausea upon acute exposure.[5][19]

References

- 1. This compound | 27115-49-7 [chemicalbook.com]

- 2. This compound | C10H11NO3 | CID 99223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for m-Methylhippuric acid (HMDB0013245) [hmdb.ca]

- 4. This compound (3MHA) Test | Take Control Of Your Health With Superpower [superpower.com]

- 5. This compound (3MHA) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. This compound | Rupa Health [rupahealth.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. This compound(27115-49-7) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. PubChemLite - this compound (C10H11NO3) [pubchemlite.lcsb.uni.lu]

- 12. researchgate.net [researchgate.net]

- 13. Hippuric acid - Wikipedia [en.wikipedia.org]

- 14. Hippuric acid synthesis - chemicalbook [chemicalbook.com]

- 15. cdc.gov [cdc.gov]

- 16. jaehr.muk.ac.ir [jaehr.muk.ac.ir]

- 17. fishersci.com [fishersci.com]

- 18. 3-メチル馬尿酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 19. This compound (3MHA) - Environmental Toxins - Lab Results explained | HealthMatters.io [healthmatters.io]

The Biological Significance of 3-Methylhippuric Acid in Toxicology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylhippuric acid (3-MHA), a primary metabolite of m-xylene (B151644), serves as a critical biomarker in toxicology for monitoring occupational and environmental exposure to xylenes. This technical guide provides a comprehensive overview of the biological significance of 3-MHA, detailing its metabolic pathway, associated health implications, and the methodologies for its detection and quantification. The guide delves into the molecular mechanisms of xylene toxicity, focusing on the induction of oxidative stress and mitochondrial dysfunction, and presents detailed experimental protocols for key assays. Quantitative data from various studies are summarized, and logical and signaling pathways are visualized to provide a clear and in-depth understanding of the role of 3-MHA in toxicological studies.

Introduction: this compound as a Biomarker of Xylene Exposure

Xylene, a widely used industrial solvent in products such as paints, thinners, and gasoline, exists as three isomers: ortho- (o-), meta- (m-), and para- (p-).[1] Upon inhalation, ingestion, or dermal absorption, xylene is rapidly metabolized in the body.[2] The primary route of metabolism involves the oxidation of a methyl group to a methylbenzyl alcohol, which is further oxidized to a toluic acid.[2] This toluic acid is then conjugated with glycine (B1666218) to form the corresponding methylhippuric acid, which is excreted in the urine.[2]

This compound is the specific metabolite of m-xylene and its presence and concentration in urine are directly correlated with the extent of exposure to m-xylene.[3] This makes 3-MHA an excellent biomarker for biological monitoring in occupational and environmental health settings.[3] Monitoring urinary 3-MHA levels allows for the assessment of recent xylene exposure, typically within the last 24 hours, and helps in evaluating the potential health risks associated with it.[4]

Metabolic Pathway of m-Xylene to this compound

The biotransformation of m-xylene to 3-MHA primarily occurs in the liver and involves a two-step enzymatic process.

Metabolic pathway of m-xylene to this compound.

Quantitative Data on this compound Levels

The concentration of 3-MHA in urine is a reliable indicator of xylene exposure. The following tables summarize quantitative data from various studies, providing a reference for interpreting biomonitoring results.

Table 1: Urinary this compound Levels in Different Populations

| Population Group | Mean/Median Concentration (g/g creatinine) | Range (g/g creatinine) | Reference |

| Non-Exposed (General Population) | Not typically detected | 0.00 - 0.01 | [5] |

| Gas Station Workers (Exposed) | 0.012 | Not specified | [6] |

| Gas Station Workers (Control) | 0.002 | Not specified | [6] |

| Printing Industry Workers (Exposed) | 0.19 ± 0.07 (m- and p-MHA) | Not specified | |

| Paint Industry Workers (Exposed) | Geometric Mean: 3.8 ppm (air) | Corresponding urinary MHA not specified in g/g creatinine (B1669602) |

Table 2: Correlation of Ingested Xylene with Urinary Methylhippuric Acid (MHA) Levels in Acute Pesticide Poisoning

| Ingested Xylene (mL/kg) (Calculated) | Urinary MHA (g/g creatinine) | Clinical Outcome Association (in Pyrethroid Group) | Reference |

| Equation: y = -0.052x² + 0.756x (where y is ingested xylene and x is urinary MHA) | Variable | Significant association with the necessity for mechanical ventilator support (p=0.010) | [5] |

Toxicological Significance and Health Effects

Exposure to xylene, as indicated by elevated 3-MHA levels, is associated with a range of adverse health effects, primarily targeting the central nervous system (CNS) and respiratory system.[1]

4.1. Neurological Effects

Acute exposure to high concentrations of xylene can cause symptoms such as headache, dizziness, nausea, and vomiting.[1] Chronic exposure may lead to more severe neurological effects. The lipophilic nature of xylene allows it to readily cross the blood-brain barrier and interact with neuronal membranes, leading to CNS depression.[2]

4.2. Respiratory Effects

Inhalation of xylene vapors can cause irritation of the nose, throat, and lungs.[7]

4.3. Oxidative Stress and Mitochondrial Dysfunction

Recent studies have elucidated the role of oxidative stress in xylene-induced cellular toxicity. Xylene exposure has been shown to generate reactive oxygen species (ROS), leading to lipid peroxidation, depletion of glutathione (B108866) (GSH), and damage to mitochondria.[8]

References

- 1. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H11NO3 | CID 99223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Urine Methyl Hippuric Acid Levels in Acute Pesticide Poisoning: Estimation of Ingested Xylene Volume and Association with Clinical Outcome Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Urinary methylhippuric acid isomer levels after occupational exposure to a xylene mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HEALTH EFFECTS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Urine Methyl Hippuric Acid Levels in Acute Pesticide Poisoning: Estimation of Ingested Xylene Volume and Association with Clinical Outcome Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Role of 3-Methylhippuric Acid in Occupational Health Monitoring: A Technical Guide

Introduction

In industrial settings where xylene is utilized, safeguarding worker health through effective exposure monitoring is paramount. 3-Methylhippuric acid (3-MHA), a primary metabolite of m-xylene, serves as a critical biomarker for assessing occupational exposure. This technical guide provides an in-depth analysis of 3-MHA's role in biological monitoring, detailing its metabolic pathway, analytical methodologies for its quantification, and the interpretation of results in the context of established occupational exposure limits. This document is intended for researchers, scientists, and drug development professionals engaged in occupational health and safety.

The Metabolic Pathway of Xylene to this compound

Xylene, a widely used industrial solvent, exists as three isomers: ortho- (o-), meta- (m-), and para- (p-). Upon inhalation or dermal absorption, these isomers are metabolized in the liver. The primary metabolic pathway involves the oxidation of a methyl group to a methylbenzyl alcohol, which is further oxidized to a toluic acid. This acid then undergoes conjugation with glycine (B1666218) to form the corresponding methylhippuric acid isomer, which is subsequently excreted in the urine.[1] The presence and concentration of these methylhippuric acids in urine are direct indicators of recent xylene exposure.[1][2]

Quantitative Relationship Between Xylene Exposure and Urinary Methylhippuric Acid

A linear correlation exists between the intensity of xylene exposure and the concentration of methylhippuric acid (MHA) in the urine.[2] This relationship forms the basis for biological monitoring and the establishment of Biological Exposure Indices (BEIs).

| Parameter | Value | Source |

| ACGIH BEI for Methylhippuric acids | 1.5 g/g creatinine (B1669602) | [3][4] |

| Sampling Time | End of shift | [3][4] |

| Correlation: Total Xylene Exposure to Total MHA | 17.8 mg/L MHA per ppm of xylene | [2] |

| Correlation: o-Xylene Exposure to o-MHA | 17.1 mg/L o-MHA per ppm of o-xylene | [2] |

| Correlation: m-Xylene Exposure to m-MHA | 16.6 mg/L m-MHA per ppm of m-xylene | [2] |

| Correlation: p-Xylene Exposure to p-MHA | 21.3 mg/L p-MHA per ppm of p-xylene | [2] |

| Background Levels in Unexposed Individuals | Generally < 2 mg/g creatinine | [5] |

ACGIH: American Conference of Governmental Industrial Hygienists; BEI: Biological Exposure Index; MHA: Methylhippuric Acid.

Experimental Protocols for this compound Analysis

The quantification of 3-MHA in urine is typically performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC) - Based on NIOSH Method 8301

This method allows for the simultaneous determination of hippuric acid and methylhippuric acid isomers.

1. Sample Collection and Preparation:

-

Collect a spot urine sample at the end of the second day of suspected exposure.

-

Preserve the sample with a few crystals of thymol (B1683141) and store at 4°C.

-

Perform a creatinine determination on an aliquot of the urine.

-

Pipette 1.0 mL of the urine sample into a 15-mL glass tube.

-

Acidify the sample by adding 80 µL of 6 N HCl.

-

Add 0.3 grams of sodium chloride and 4 mL of ethyl acetate.

-

Mix by rotation for 2 minutes and then centrifuge for 5 minutes.

-

Transfer 200 µL of the organic (upper) layer to an HPLC vial and evaporate to dryness under a gentle stream of nitrogen in a heated water bath (approximately 30°C).

-

Reconstitute the residue in 200 µL of distilled water.

2. HPLC Conditions:

-

Column: Reversed-phase C18

-

Mobile Phase: 84% water / 16% acetonitrile (B52724) / 0.025% glacial acetic acid

-

Flow Rate: 1.5 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 37°C

3. Calibration and Quantification:

-

Prepare working standards of 2-MHA, 3-MHA, and 4-MHA in synthetic urine over a range of 10 to 1000 µg/mL.

-

Analyze standards and samples under the same conditions.

-

Construct a calibration curve by plotting peak height against concentration.

-

Calculate the concentration of 3-MHA in the urine sample and normalize to creatinine concentration (g/g creatinine).

| NIOSH 8301 HPLC Method Parameters | |

| Analytes | Hippuric acid, 2-MHA, 3-MHA, 4-MHA |

| Range | 10.0 to 1000 µg/mL |

| Estimated LOD (3- & 4-MHA) | 6 µg/mL |

| Precision (pooled isomers) | 0.011 |

Note: In this method, 3-MHA and 4-MHA may co-elute.

Gas Chromatography (GC) Method

GC methods offer an alternative for the analysis of methylhippuric acids and often involve a derivatization step.

1. Sample Preparation and Derivatization:

-

Acidify a 1.0 mL urine sample with hydrochloric acid.

-

Extract the methylhippuric acids with ethyl acetate.

-

Add an internal standard (e.g., heptadecanoic acid).

-

Evaporate the organic layer to dryness.

-

Derivatize the residue to form methyl esters using a reagent such as diazomethane (B1218177) or methanol (B129727) in an acidic medium.[6][7]

-

Reconstitute the derivatized sample in a suitable solvent (e.g., methanol).[6]

2. GC Conditions:

-

Column: DB-1 capillary column or similar

-

Detector: Flame Ionization Detector (FID)

-

Carrier Gas: Nitrogen or Helium

-

Temperatures: Optimized for the separation of the methyl esters of MHA isomers.

3. Calibration and Quantification:

-

Prepare calibration standards and process them in the same manner as the urine samples.

-

Inject the derivatized standards and samples into the GC.

-

Quantify based on the peak area ratio of the analyte to the internal standard.

Workflow for Biomonitoring of Xylene Exposure

The process of monitoring occupational exposure to xylene using 3-MHA as a biomarker follows a structured workflow from sample collection to data interpretation.

Conclusion

This compound is a reliable and specific biomarker for monitoring occupational exposure to m-xylene. Standardized analytical methods, such as NIOSH 8301, provide robust and reproducible quantification of 3-MHA in urine. The interpretation of these results, when compared against established Biological Exposure Indices, is a cornerstone of effective occupational health programs. By implementing a systematic biomonitoring strategy that includes proper sample collection, validated analytical procedures, and clear action thresholds, the health risks associated with xylene exposure in the workplace can be effectively managed.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Urinary methylhippuric acid isomer levels after occupational exposure to a xylene mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdc.gov [cdc.gov]

- 4. wattohm.fr [wattohm.fr]

- 5. hsl.gov.uk [hsl.gov.uk]

- 6. oem.bmj.com [oem.bmj.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to 3-Methylhippuric Acid in Human Urine: Physiological Levels and Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Methylhippuric acid (3-MHA), a key biomarker for xylene exposure. The document details normal physiological levels in urine, comprehensive experimental protocols for its quantification, and the metabolic pathway of its formation. This information is intended to support research, clinical, and drug development activities where monitoring of xylene exposure is critical.

Introduction

This compound is a metabolite of m-xylene (B151644), an aromatic hydrocarbon widely used in industrial solvents, paints, and gasoline[1]. The presence and concentration of 3-MHA in urine are reliable indicators of recent exposure to m-xylene[1]. Monitoring urinary 3-MHA levels is crucial in occupational health settings to assess exposure and ensure the effectiveness of safety measures. In clinical and environmental research, it serves as a valuable tool for evaluating xylene exposure from various sources, including tobacco smoke[2].

Physiological Levels of this compound in Urine

The concentration of this compound in urine is directly related to the extent of xylene exposure. In individuals with no occupational exposure to xylene, the levels are generally very low or undetectable. For occupationally exposed workers, a Biological Exposure Index (BEI) has been established to provide a guideline for safe exposure limits.

Table 1: Normal and Occupational Exposure Levels of Urinary Methylhippuric Acids

| Population Group | Analyte | Concentration | Unit Conversion | Source |

| General Population (Unexposed) | Methylhippuric Acids | < 0.01 | g/g creatinine | [3] |

| General Population (Unexposed) | Methylhippuric Acids | < 1 | mmol/mol creatinine | < 2 mg/g creatinine |

| General Population (Unexposed) | Methylhippuric Acids | None Detected | - | [4] |

| Occupationally Exposed | Methylhippuric Acids | 1.5 | g/g creatinine | [4][5] |

Note: The term "Methylhippuric Acids" often refers to the sum of 2-, 3-, and 4-methylhippuric acid isomers, as they are metabolites of the different xylene isomers.

Metabolic Pathway of m-Xylene

The biotransformation of m-xylene to this compound primarily occurs in the liver. The metabolic process involves two main steps: oxidation and conjugation. Initially, one of the methyl groups of m-xylene is oxidized to a carboxylic acid, forming m-toluic acid. This reaction is catalyzed by the cytochrome P450 monooxygenase system. Subsequently, m-toluic acid is conjugated with the amino acid glycine (B1666218) to form this compound, which is then excreted in the urine[6][7].

References

- 1. cdc.gov [cdc.gov]

- 2. o-Xylene Degradation Pathway [eawag-bbd.ethz.ch]

- 3. Urine Methyl Hippuric Acid Levels in Acute Pesticide Poisoning: Estimation of Ingested Xylene Volume and Association with Clinical Outcome Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdc.gov [cdc.gov]

- 5. jaehr.muk.ac.ir [jaehr.muk.ac.ir]

- 6. A review of environmental and occupational exposure to xylene and its health concerns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Genesis of a Biomarker: A Technical History of 3-Methylhippuric Acid

For Immediate Release

[CITY, State] – [Date] – Long before its establishment as a critical biomarker in occupational health, 3-Methylhippuric acid was an unknown entity, its discovery intrinsically linked to the burgeoning industrial age and the concurrent rise in scientific inquiry into the metabolic fate of industrial chemicals. This technical guide delves into the history of this compound, tracing its journey from an unidentified metabolic byproduct to a cornerstone of biological monitoring for xylene exposure.

From Industrial Solvent to Metabolic Fingerprint: The Early Investigations

The story of this compound begins not with its own discovery, but with the widespread industrial use of its parent compound, xylene. Xylene, a mixture of three isomers (ortho-, meta-, and para-xylene), became a ubiquitous solvent in the late 19th and early 20th centuries, finding application in paints, lacquers, and the rubber and leather industries. As the use of xylene grew, so did concerns about its health effects on workers, prompting early toxicological and metabolic research.

While the exact first synthesis of this compound in a laboratory setting is not clearly documented in readily available historical records, its identification is a direct result of pioneering studies into the biotransformation of xylene. Following the discovery and synthesis of hippuric acid in the 19th century, the principle metabolite of toluene, it was hypothesized that the methylated analog, xylene, would undergo a similar metabolic fate.

The foundational work on xylene metabolism emerged in the mid-20th century. Researchers, through the analysis of urine from workers exposed to xylene and in animal studies, sought to identify the excretory products. These early investigations were instrumental in establishing that the primary metabolic pathway for xylene involves the oxidation of one of the methyl groups to a carboxylic acid, followed by conjugation with the amino acid glycine. This process results in the formation of the corresponding methylhippuric acid isomers. Specifically, m-xylene (B151644) is metabolized to this compound.

Pioneering studies in the 1970s, such as those by Ogata and colleagues, were critical in solidifying the relationship between xylene exposure and the urinary excretion of methylhippuric acids.[1] These studies laid the groundwork for the use of these metabolites as reliable biomarkers of exposure.

The Metabolic Journey of m-Xylene

The biotransformation of m-xylene to this compound is a multi-step enzymatic process primarily occurring in the liver. The pathway is initiated by the oxidation of one of the methyl groups of m-xylene.

This metabolic process is a detoxification mechanism, converting the lipophilic xylene into a more water-soluble compound that can be readily excreted in the urine.

Experimental Protocols: A Look into the Past

The identification and quantification of this compound in early studies relied on a series of classic analytical chemistry techniques. Below are generalized experimental protocols representative of the methodologies that would have been employed.

Sample Preparation: Urine Hydrolysis and Extraction

-

Collection: A 24-hour urine sample is collected from an individual with known or suspected exposure to xylene.

-

Hydrolysis: An aliquot of the urine is acidified, typically with hydrochloric acid, and heated to hydrolyze any potential conjugates.

-

Extraction: The hydrolyzed urine is then subjected to liquid-liquid extraction with an organic solvent such as diethyl ether or ethyl acetate (B1210297) to isolate the organic acids, including this compound.

-

Evaporation: The organic solvent is evaporated to concentrate the extracted analytes.

Early Analytical Techniques for Identification and Quantification

Initial identification would have relied on classical chemical methods and early chromatographic techniques.

-

Paper Chromatography: The concentrated extract would be spotted on chromatography paper and developed with a suitable solvent system. The position of the spot corresponding to this compound, visualized with a locating agent, would be compared to a synthesized standard.

-

Colorimetric Methods: While less specific, colorimetric assays could have been used to estimate the concentration of aromatic acids in the urine extract.

-

Gas Chromatography (GC): The advent of gas chromatography provided a more powerful tool for separation and quantification. The extracted this compound would be derivatized to a more volatile form, such as a methyl ester, before injection into the GC. The retention time would be compared to a standard for identification, and the peak area would be used for quantification.

Quantitative Data from Early Studies

The following table summarizes hypothetical quantitative data that would be representative of early findings in studies of occupational xylene exposure.

| Parameter | Unexposed Control Group | Xylene-Exposed Worker Group |

| Mean Urinary 3-MHA (mg/L) | < 1.0 | 500 - 1500 |

| Range of Urinary 3-MHA (mg/L) | Not Detected - 2.0 | 100 - >2000 |

| Correlation with Air Xylene (ppm) | Not Applicable | Strong Positive Correlation |

The Logical Framework for Biomarker Discovery

The process of identifying this compound as a biomarker followed a logical progression of scientific inquiry.

Conclusion

The history of the discovery of this compound is a testament to the evolution of toxicology and industrial hygiene. From its origins as an uncharacterized metabolite of a common industrial solvent, it has become an indispensable tool for protecting worker health. The journey of its discovery, rooted in the fundamental principles of metabolism and analytical chemistry, highlights the critical interplay between industrial development and scientific advancement in safeguarding human well-being. The continued use and refinement of analytical methods for this compound underscores its enduring importance in the field of occupational and environmental health.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Methylhippuric Acid

This technical guide provides a comprehensive overview of this compound, covering its chemical identity, biological significance, and analytical methodologies. The information is tailored for professionals in research, science, and drug development who require detailed technical data.

Chemical and Physical Properties

This compound, also known as N-(3-Methylbenzoyl)glycine or m-Toluric acid, is an N-acylglycine and the 3-methyl derivative of hippuric acid.[1][2] It is a primary urinary metabolite of m-xylene (B151644), making it a crucial biomarker for assessing exposure to this common industrial solvent.[1][3]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 27115-49-7 | [1][3][4][5] |

| Molecular Formula | C₁₀H₁₁NO₃ | [1][4][6] |

| Molecular Weight | 193.20 g/mol | [1][3][4][6] |

| IUPAC Name | 2-[(3-methylbenzoyl)amino]acetic acid | [1] |

| Synonyms | N-(3-Methylbenzoyl)glycine, m-Toluric acid, m-Methylhippuric acid | [1][3][5] |

| Melting Point | 138-140 °C | [2][3] |

| SMILES String | Cc1cccc(c1)C(=O)NCC(O)=O | [1][3][6] |

| InChI Key | YKAKNMHEIJUKEX-UHFFFAOYSA-N | [1][3][7] |

Biological Significance and Metabolism

This compound is not an endogenous compound in humans but is formed as a result of biotransformation of m-xylene.[1][8] Xylene is a widely used aromatic hydrocarbon solvent in industries dealing with petrochemicals, plastics, paints, and fuels.[8][9] Exposure occurs primarily through inhalation of vapors.[10]

The metabolic pathway involves the oxidation of xylene in the liver, followed by conjugation with the amino acid glycine.[8] This process facilitates the excretion of the compound in urine.[8] Consequently, the concentration of this compound in urine is a reliable indicator of recent exposure to m-xylene.[1][8][10] Chronic or acute exposure to xylene can lead to adverse health effects, primarily affecting the central nervous system, with symptoms like headaches, dizziness, and nausea.[9][10]

Below is a diagram illustrating the metabolic pathway from m-xylene to this compound.

Experimental Protocols: Analysis in Urine

The quantification of this compound in urine is a standard procedure in occupational health monitoring. The NIOSH 8301 method is a widely recognized protocol for this purpose.

NIOSH Method 8301: Determination of Hippuric and Methylhippuric Acids in Urine

This method utilizes High-Performance Liquid Chromatography (HPLC) for the simultaneous determination of hippuric acid and its methyl isomers.

A. Sample Preparation and Extraction:

-

Collection: Collect a urine sample.

-

Preservation: Add thymol (B1683141) as a preservative.

-

Acidification: Acidify the urine sample with hydrochloric acid (6N).

-

Salting: Add sodium chloride to the sample.

-

Extraction: Perform a liquid-liquid extraction using ethyl acetate (B1210297). The target analytes will move into the organic phase.

-

Evaporation: Evaporate the ethyl acetate layer to dryness.

-

Reconstitution: Reconstitute the residue in the mobile phase for HPLC analysis.

B. HPLC Conditions (as per NIOSH 8301 and related methods):

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water, with a small amount of glacial acetic acid. A typical composition is 160 mL acetonitrile, 840 mL distilled water, and 250 µL glacial acetic acid.[11]

-

Detection: UV detector set at an appropriate wavelength.

-

Injection Volume: 10 µL.[11]

-

Quantification: Calculate the concentration of each analyte by comparing peak heights or areas to a standard curve prepared with known concentrations of 2-methylhippuric acid, this compound, and 4-methylhippuric acid.[11]

Note: The para- (4-) and meta- (3-) isomers of methylhippuric acid may co-elute under certain chromatographic conditions.[11] Method modifications may be necessary for complete separation.[12]

The following diagram outlines the general workflow for the analysis of this compound in urine.

Quantitative Data and Interpretation

Urinary levels of methylhippuric acids are typically reported relative to creatinine (B1669602) concentration to account for variations in urine dilution.

Table 2: Representative Urinary Concentrations of Methylhippuric Acid Isomers

| Analyte | Mean Concentration in Exposed Workers (g/g creatinine) |

| 2-Methylhippuric Acid | 0.017 |

| This compound | 0.012 |

| 4-Methylhippuric Acid | 0.011 |

| Data from a study on gas station workers. Actual values can vary significantly based on the level and duration of exposure.[12] |

Elevated levels of this compound are indicative of recent xylene exposure.[10] It is important to consider that other sources, such as smoking, can also contribute to xylene exposure and thus elevate urinary metabolite levels.[8] The interpretation of results should always be done in the context of a full occupational and environmental history.

References

- 1. This compound | C10H11NO3 | CID 99223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 27115-49-7 [chemicalbook.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Methylhippuric acid - Wikipedia [en.wikipedia.org]

- 8. This compound | Rupa Health [rupahealth.com]

- 9. This compound (3MHA) - Environmental Toxins - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. This compound (3MHA) Test | Take Control Of Your Health With Superpower [superpower.com]

- 11. cdc.gov [cdc.gov]

- 12. jaehr.muk.ac.ir [jaehr.muk.ac.ir]

An In-depth Technical Guide to the Isomers of Methylhippuric Acid for Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhippuric acid, an N-acylglycine, is a critical biomarker in the fields of toxicology, environmental health, and drug metabolism. It is the primary urinary metabolite of xylene, a widely used industrial solvent found in paints, lacquers, and gasoline.[1][2] Exposure to xylene, which exists as three isomers (ortho-, meta-, and para-xylene), leads to the formation of the corresponding methylhippuric acid isomers: 2-methylhippuric acid, 3-methylhippuric acid, and 4-methylhippuric acid.[1] The quantification of these isomers in urine is a reliable method for assessing the extent of xylene exposure in occupational and environmental settings.[2][3] This technical guide provides a comprehensive overview of the isomers of methylhippuric acid, detailing their structures, physicochemical properties, metabolic pathways, and the analytical methodologies for their separation and quantification.

Physicochemical Properties of Methylhippuric Acid Isomers

The subtle differences in the position of the methyl group on the benzene (B151609) ring of methylhippuric acid isomers lead to variations in their physicochemical properties. These differences are crucial for developing effective analytical methods for their separation and identification. A summary of their key properties is presented in Table 1.

| Property | 2-Methylhippuric Acid | This compound | 4-Methylhippuric Acid |

| Synonyms | o-Toluric acid, N-(2-Methylbenzoyl)glycine | m-Toluric acid, N-(3-Methylbenzoyl)glycine | p-Toluric acid, N-(4-Methylbenzoyl)glycine |

| CAS Number | 42013-20-7 | 27115-49-7 | 27115-50-0 |

| Molecular Formula | C₁₀H₁₁NO₃ | C₁₀H₁₁NO₃ | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol | 193.20 g/mol | 193.20 g/mol |

| Melting Point | Not available | 138-140 °C | 163-165 °C[4] |

| Appearance | Solid[5] | Solid[6] | White crystalline powder[7] |

| Solubility | >29 µg/mL in water at pH 7.4[5] | Not available | Slightly soluble in water[7] |

Metabolic Pathway of Xylene to Methylhippuric Acid

The biotransformation of xylene isomers to their respective methylhippuric acid metabolites is a two-step process that primarily occurs in the liver. First, the methyl group of the xylene isomer is oxidized to a carboxylic acid, forming the corresponding toluic acid. This reaction is catalyzed by the cytochrome P450 enzyme system. Subsequently, the toluic acid undergoes conjugation with the amino acid glycine (B1666218), a reaction catalyzed by the enzyme glycine N-acyltransferase, to form the final methylhippuric acid isomer, which is then excreted in the urine.[8][9][10]

Metabolic pathway of xylene isomers to methylhippuric acid isomers.

Synthesis of Methylhippuric Acid Isomers

The synthesis of methylhippuric acid isomers is essential for their use as analytical standards. A common method is the Schotten-Baumann reaction, which involves the acylation of glycine with the corresponding toluoyl chloride in an alkaline solution.[11]

General synthesis of methylhippuric acid isomers.

A general procedure based on the synthesis of hippuric acid is as follows:

-

Dissolve glycine in a 10% sodium hydroxide (B78521) solution.[11]

-

Add the respective toluoyl chloride (o-, m-, or p-toluoyl chloride) portion-wise while shaking vigorously.[11]

-

After the reaction is complete, acidify the solution with concentrated hydrochloric acid to precipitate the methylhippuric acid isomer.[11]

-

The crude product can be purified by recrystallization from boiling water.[11]

Analytical Methodologies

The accurate quantification of methylhippuric acid isomers in biological matrices, primarily urine, is crucial for biomonitoring of xylene exposure. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the analysis of methylhippuric acid isomers. A typical workflow is depicted below.

Workflow for HPLC analysis of methylhippuric acid isomers in urine.

Experimental Protocol for HPLC-UV Analysis:

A detailed protocol for the simultaneous determination of hippuric acid and methylhippuric acid isomers in urine is provided by the NIOSH Manual of Analytical Methods (NMAM) 8301.[3]

-

Sample Preparation:

-

To 1.0 mL of urine, add 80 µL of 6 N HCl and 0.3 g of sodium chloride.

-

Add 4.0 mL of ethyl acetate (B1210297) and vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 6 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A mixture of aqueous buffer (e.g., phosphate (B84403) buffer), acetonitrile, and/or methanol. A common mobile phase consists of 84% water, 16% acetonitrile, and 0.025% glacial acetic acid.[3]

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection: UV detection at approximately 254 nm.[3]

-

Typical Chromatographic Separation:

Under appropriate chromatographic conditions, the three isomers can be baseline separated. The elution order is generally 2-methylhippuric acid, followed by 4-methylhippuric acid, and then this compound.[12]

| Analyte | Retention Time (min) |

| 2-Methylhippuric Acid | 10.01 |

| 4-Methylhippuric Acid | 15.62 |

| This compound | 16.33 |

| Data from a specific study and may vary depending on the exact chromatographic conditions.[12] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of methylhippuric acid isomers. This method typically requires a derivatization step to increase the volatility of the analytes.

Experimental Protocol for GC-MS Analysis:

-

Extraction: Similar to the HPLC sample preparation, the isomers are extracted from acidified urine using an organic solvent.

-

Derivatization: The carboxylic acid group is converted to a more volatile ester, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) esters.

-

GC-MS Analysis:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5 or DB-17.

-

Carrier Gas: Helium.

-

Injection: Split or splitless injection.

-

Temperature Program: An oven temperature gradient is used to separate the derivatized isomers.

-

Detection: Mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

-

Mass Spectrometry Fragmentation:

The mass spectra of the methylhippuric acid isomers are very similar, with characteristic fragments corresponding to the toluoyl and glycine moieties. The molecular ion (M+) is often observed. Common fragments include ions at m/z 119 (toluoyl cation) and m/z 91 (tropylium ion).[13] Distinguishing the isomers by mass spectrometry alone can be challenging and relies on their chromatographic separation.

Urinary Concentrations and Biological Exposure Indices

The concentration of methylhippuric acid isomers in urine is directly correlated with the level of xylene exposure.[2] The American Conference of Governmental Industrial Hygienists (ACGIH) has established a Biological Exposure Index (BEI) for total methylhippuric acids in urine of 1.5 g/g creatinine, measured at the end of a work shift.[14] Normal urinary levels in unexposed individuals are typically non-detectable for methylhippuric acids.[3]

| Exposure Level | 2-MHA (g/g creatinine) | 3-MHA (g/g creatinine) | 4-MHA (g/g creatinine) | Total MHA (g/g creatinine) |

| Unexposed (Control) | 0.011 | 0.002 | 0.005 | ~0.018 |

| Exposed (Gas Station Workers) | 0.020 | 0.017 | 0.015 | ~0.052 |

| Mean concentrations from a study on gas station workers.[14] |

Toxicological Significance and Differences

The primary toxicological significance of methylhippuric acid isomers is their role as biomarkers of exposure to xylenes. High levels of these metabolites indicate significant xylene absorption, which is associated with adverse health effects such as central nervous system depression, dizziness, and irritation of the respiratory tract.[10]

While the toxicological profiles of the parent xylene isomers are well-documented to have some differences, there is limited information on the distinct biological activities or toxicities of the individual methylhippuric acid isomers. They are generally considered to be detoxification products that are readily excreted. However, the differential rates of metabolism and excretion of the xylene isomers can lead to varying concentrations of the corresponding methylhippuric acids in urine. One study found that the urinary excretion of 4-methylhippuric acid was proportionally higher than that of the 2- and 3-isomers following exposure to a xylene mixture, suggesting potential differences in the metabolism of p-xylene.[2]

Conclusion

The isomers of methylhippuric acid are indispensable biomarkers for monitoring human exposure to xylenes. Their distinct, albeit similar, physicochemical properties allow for their separation and quantification using advanced analytical techniques such as HPLC and GC-MS. A thorough understanding of their metabolic formation, synthesis, and analytical behavior is crucial for researchers, scientists, and drug development professionals working in toxicology, occupational health, and related fields. This guide provides a foundational understanding and detailed methodologies to aid in the accurate assessment of xylene exposure and its potential health risks.

References

- 1. Methylhippuric acid - Wikipedia [en.wikipedia.org]

- 2. Urinary methylhippuric acid isomer levels after occupational exposure to a xylene mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdc.gov [cdc.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methylhippuric Acid | C10H11NO3 | CID 91637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C10H11NO3 | CID 99223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. 4-Methylhippuric Acid | Rupa Health [rupahealth.com]

- 9. This compound | Rupa Health [rupahealth.com]

- 10. 2-Methylhippuric Acid | Rupa Health [rupahealth.com]

- 11. Hippuric acid synthesis - chemicalbook [chemicalbook.com]

- 12. jaehr.muk.ac.ir [jaehr.muk.ac.ir]

- 13. researchgate.net [researchgate.net]

- 14. sid.ir [sid.ir]

An In-Depth Technical Guide on the Health Effects of Elevated 3-Methylhippuric Acid Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylhippuric acid (3-MHA) is a primary urinary metabolite of the aromatic hydrocarbon m-xylene (B151644), a widely used industrial solvent. Consequently, elevated levels of 3-MHA in urine are a reliable biomarker of xylene exposure. This technical guide provides a comprehensive overview of the health effects associated with elevated 3-MHA levels, underpinned by quantitative data, detailed experimental protocols for its detection, and an exploration of the underlying molecular signaling pathways. The primary health concerns linked to xylene exposure, and therefore elevated 3-MHA, are central nervous system (CNS) depression, respiratory irritation, and dermal irritation. Mechanistically, xylene-induced toxicity is increasingly attributed to the induction of oxidative stress. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals investigating the toxicological profile of xylene and developing potential therapeutic or preventative strategies.

Introduction to this compound

This compound is a conjugate of m-toluic acid and the amino acid glycine. Its formation is a key step in the detoxification and elimination of m-xylene from the body. The metabolic pathway is initiated by the oxidation of a methyl group of xylene, a reaction primarily catalyzed by cytochrome P450 enzymes in the liver. Due to its direct correlation with xylene exposure, the quantification of 3-MHA in urine is a cornerstone of occupational health monitoring and toxicological assessment.[1]

Health Effects Associated with Elevated this compound Levels

The health effects observed in individuals with elevated urinary 3-MHA are a direct consequence of exposure to xylene. These effects are dose-dependent and can manifest as both acute and chronic conditions.

Neurological Effects

The CNS is a primary target for xylene toxicity. Acute exposure can lead to symptoms such as headaches, dizziness, drowsiness, and impaired coordination.[2] Chronic exposure has been associated with more persistent neurological and neurobehavioral changes, including memory impairment and mood alterations. The lipophilic nature of xylene allows it to readily cross the blood-brain barrier and interact with neuronal membranes, potentially disrupting normal function.[3]

Respiratory Effects

Inhalation of xylene vapor is a common route of exposure, leading to irritation of the respiratory tract. Symptoms can range from mild throat and nose irritation to more severe conditions like pulmonary edema in cases of high-level exposure.[4] Studies in occupational settings have shown a correlation between the intensity of xylene exposure and the prevalence of respiratory symptoms.[5]

Dermal and Ocular Effects

Direct contact with liquid xylene can cause skin irritation, characterized by redness and defatting of the skin. Prolonged or repeated exposure can lead to dermatitis.[2] Xylene vapor can also cause eye irritation.

Quantitative Data on Health Effects

The following tables summarize quantitative data from various studies, correlating xylene exposure levels (and by extension, urinary 3-MHA concentrations) with observed health effects. It is important to note that individual susceptibility and co-exposure to other chemicals can influence these outcomes.

| Urinary 3-MHA Concentration (g/g creatinine) | Associated Health Effects | Reference |

| > 0.01 | Upper limit for non-exposed individuals. | [6] |

| 0.11 - 0.19 | Observed in printing workers with low-level xylene exposure. | [7] |

| 1.5 | Biological Exposure Index (BEI) recommended by ACGIH for end-of-shift samples. | [8][9] |

| > 0.0015 | Level above which systemic and local side effects of xylene may become evident. | [2] |

Table 1: Urinary 3-MHA Concentrations and Associated Health Observations

| Xylene Exposure Level (ppm) | Observed Health Effects | Corresponding Urinary MHA (g/g creatinine) - Extrapolated | Reference |

| 14 | Subjective respiratory and neurological symptoms in chronically exposed workers. | ~0.18 | [10] |

| 80 (8-hour TWA) | Basis for some occupational exposure limits. | ~1.04 | [11] |

| 100 | Irritation of the nose and throat. | ~1.3 | [12] |